

A Comprehensive Technical Guide to the Physical Properties of 2-Aminoethyl Hydrogen Sulfate

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Compound of Interest

Compound Name: 2-Aminoethyl hydrogen sulfate

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Introduction

2-Aminoethyl hydrogen sulfate, also known by synonyms such as ethanolamine O-sulfate and 2-aminoethyl sulfuric acid, is a chemical compound with the molecular formula $C_2H_7NO_4S$. [1] It serves as a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. [2] Notably, it is recognized as an inhibitor of GABA transaminase (GABA-T), an enzyme crucial for the metabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). [1][3] This inhibitory action leads to increased GABA levels in the brain, making **2-aminoethyl hydrogen sulfate** a compound of interest in neuroscience research and for the development of therapeutic agents targeting the GABAergic system. [4][5] This technical guide provides an in-depth overview of the core physical properties of **2-aminoethyl hydrogen sulfate**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physical Properties

The physical characteristics of **2-Aminoethyl hydrogen sulfate** are crucial for its handling, application in synthesis, and formulation. A summary of its key physical properties is presented in the table below.

Property	Value	References
Molecular Weight	141.15 g/mol	[1]
Appearance	White to slightly beige fine crystalline powder.	[2][3]
Melting Point	277 °C (decomposes)	[2]
Boiling Point	296.49 °C (at 101,325 Pa) (Predicted)	[6]
Density	1.344 g/cm ³ (Estimate)	[3]
Solubility	Soluble in water, slightly soluble in methanol. Insoluble in ethanol.	[2][3]
pKa	-4.33 ± 0.18 (Predicted)	[6]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for the synthesis of **2-Aminoethyl hydrogen sulfate** and the determination of its key physical properties.

Synthesis of 2-Aminoethyl Hydrogen Sulfate from Ethanolamine and Sulfuric Acid

This protocol describes a common method for the synthesis of **2-aminoethyl hydrogen sulfate**.^[7]

Materials:

- Ethanolamine
- Toluene
- Tetrabutylammonium bromide (TBAB)

- Concentrated sulfuric acid (98%)
- Ethanol
- Three-necked flask
- Constant pressure dropping funnel
- Thermometer
- Magnetic stirrer
- Oil-water separator
- Reflux condenser
- Filtration apparatus

Procedure:

- To a 100 mL three-necked flask equipped with a constant pressure dropping funnel, thermometer, and magnetic stirrer, add 9 mL (0.15 mol) of ethanolamine and 9 mL of water.
- Cool the mixture to a temperature between -5 and 5 °C using a low-temperature cooling circulation pump.
- Prepare an aqueous solution of sulfuric acid by mixing equimolar amounts of concentrated sulfuric acid and water. Slowly add 16.3 mL of this mixture to the reaction flask through the dropping funnel.
- After the addition is complete, continue stirring the reaction mixture for 30 minutes.
- Switch the setup to a vacuum distillation apparatus and allow the temperature to rise to room temperature to remove the water under vacuum (approximately 15 mbar).
- Transfer the residue to 60 mL of anhydrous ethanol and stir thoroughly.

- Filter the resulting solid and wash the filter cake three times with 15 mL of anhydrous ethanol.
- Dry the solid to obtain **2-aminoethyl hydrogen sulfate**. The expected yield is approximately 90.72%.^[7]

Determination of Physical Properties

The following are generalized experimental protocols for determining the physical properties of a solid organic compound like **2-Aminoethyl hydrogen sulfate**.

1. Melting Point Determination (Capillary Method):^{[8][9]}

- Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
- Procedure:
 - Finely powder a small, dry sample of the compound.
 - Pack the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 cm.
 - Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).
 - Heat the apparatus slowly and uniformly.
 - Record the temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2).
 - The melting point range is reported as T1-T2.

2. Boiling Point Determination (Thiele Tube Method - for liquids, provided for general context as the reported boiling point is a prediction):^{[10][11]}

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Procedure:
 - Place a small amount of the liquid into a small test tube (fusion tube).
 - Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.
 - Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - Heat the Thiele tube gently and uniformly.
 - Observe a steady stream of bubbles emerging from the capillary tube.
 - Remove the heat and allow the apparatus to cool.
 - The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

3. Density Determination (Volume Displacement Method):[\[12\]](#)[\[13\]](#)

- Principle: Density is the mass of a substance per unit volume. For an irregularly shaped solid, the volume can be determined by the volume of a liquid it displaces.
- Procedure:
 - Weigh a sample of the solid using an analytical balance to determine its mass.
 - Fill a graduated cylinder with a known volume of a liquid in which the solid is insoluble (e.g., hexane for a water-soluble compound). Record the initial volume (V1).
 - Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.
 - Record the new volume of the liquid (V2).
 - The volume of the solid is $V2 - V1$.

- Calculate the density using the formula: $\text{Density} = \text{Mass} / (V_2 - V_1)$.

4. Solubility Determination:[14][15]

- Principle: "Like dissolves like." The solubility of a compound depends on the polarity of the solute and the solvent.
- Procedure:
 - In a small test tube, add a small, measured amount of the solid (e.g., 25 mg) to a measured volume of the solvent (e.g., 0.75 mL).
 - Shake the test tube vigorously for a set period (e.g., 60 seconds).
 - Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
 - Repeat the test with a range of solvents of varying polarities (e.g., water, methanol, ethanol, diethyl ether, hexane).

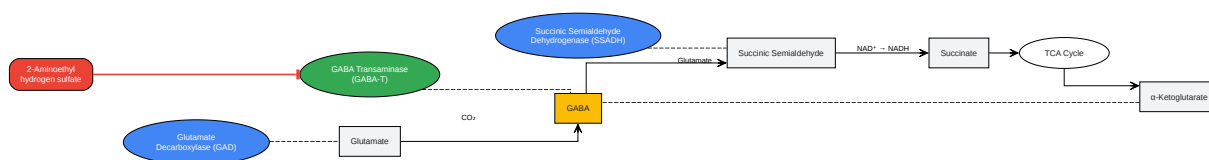
5. pKa Determination (Titration Method):[16][17]

- Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.
- Procedure:
 - Prepare a solution of the amino acid of a known concentration.
 - Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.
 - Measure and record the pH of the solution after each addition of the titrant.
 - Plot a titration curve of pH versus the volume of titrant added.

- The pKa value corresponds to the pH at the midpoint of the buffer region on the titration curve, where half of the acidic group has been neutralized.

Mechanism of Action: Inhibition of GABA Transaminase

2-Aminoethyl hydrogen sulfate acts as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[4][5] This inhibition leads to an accumulation of GABA in the brain, which enhances inhibitory neurotransmission.[18]



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Caption: GABA metabolism pathway and the site of inhibition by **2-Aminoethyl hydrogen sulfate**.

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